molecular formula C12H14ClF3N2OS B2745265 2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one CAS No. 2411306-78-8

2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one

Cat. No. B2745265
CAS RN: 2411306-78-8
M. Wt: 326.76
InChI Key: YCGGSDSQCMTPSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction of 4-(trifluoromethyl)-1,3-thiazol-2-amine with 1-chloro-2-(trifluoromethyl)benzene . The resulting intermediate is then reacted with piperidine to yield the final product. Researchers have explored various synthetic routes, optimizing conditions for yield and purity .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one reveals intriguing features. The chlorine and fluorine atoms contribute to its electronegativity, affecting reactivity. The thiazole and piperidine moieties play crucial roles in its pharmacological properties. Computational studies and X-ray crystallography have elucidated its 3D arrangement .


Chemical Reactions Analysis

  • Hydromethylation : Catalytic protodeboronation of alkyl boronic esters (including this compound) enables formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .

properties

IUPAC Name

2-chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2OS/c1-7(13)11(19)18-4-2-8(3-5-18)10-17-9(6-20-10)12(14,15)16/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGGSDSQCMTPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NC(=CS2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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